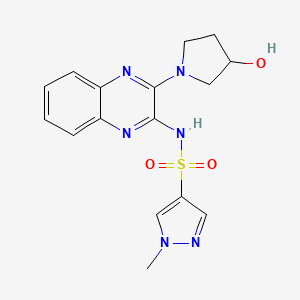
N-(3-(3-hydroxypyrrolidin-1-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(3-hydroxypyrrolidin-1-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H18N6O3S and its molecular weight is 374.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-(3-hydroxypyrrolidin-1-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
1. Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this compound have demonstrated effectiveness against various bacterial and fungal strains. For instance, studies have shown that certain pyrazole derivatives possess inhibitory effects against Staphylococcus aureus and Escherichia coli at concentrations as low as 40 µg/mL .
2. Anti-inflammatory Effects
Pyrazole compounds are recognized for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies suggest that it may exhibit similar efficacy to established anti-inflammatory drugs like dexamethasone, with reported inhibition rates of 61–85% for TNF-α at a concentration of 10 µM .
3. Anticancer Potential
Recent investigations into the anticancer properties of pyrazole derivatives have shown promising results. The compound's structural features may contribute to its ability to induce apoptosis in cancer cells. In vitro assays have indicated that certain pyrazole derivatives can inhibit tumor cell proliferation by targeting specific signaling pathways involved in cell growth and survival .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been noted for their ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory processes.
- Modulation of Cytokine Production : The compound may modulate the production of cytokines and chemokines involved in inflammation and immune response.
Case Study 1: Antimicrobial Efficacy
A study conducted by Burguete et al. synthesized various pyrazole derivatives and tested their antimicrobial activity against Mycobacterium tuberculosis and other bacterial strains. The results showed that specific derivatives exhibited significant inhibition, suggesting a potential application in treating infectious diseases .
Case Study 2: Anti-inflammatory Activity
Selvam et al. investigated the anti-inflammatory properties of novel pyrazole derivatives in a carrageenan-induced edema model in mice. The results indicated that certain compounds had comparable effects to indomethacin, demonstrating their potential as anti-inflammatory agents .
特性
IUPAC Name |
N-[3-(3-hydroxypyrrolidin-1-yl)quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O3S/c1-21-10-12(8-17-21)26(24,25)20-15-16(22-7-6-11(23)9-22)19-14-5-3-2-4-13(14)18-15/h2-5,8,10-11,23H,6-7,9H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIMCZPSCHHYJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2N4CCC(C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














